(R)-Ibuprofen methyl ester

COX inhibition pharmacological selectivity anti-inflammatory mechanism

(R)-Ibuprofen methyl ester (CAS 81576-57-0; molecular formula C14H20O2; MW 220.31 g/mol) is the enantiopure (R)-configured methyl ester of ibuprofen, a chiral 2-arylpropionic acid (profen) non-steroidal anti-inflammatory drug (NSAID). Unlike the pharmacologically active (S)-enantiomer, which potently inhibits cyclooxygenase-1 and -2 (COX-1/COX-2), the (R)-enantiomer is COX-inert yet retains distinct biological activity through NF-κB pathway modulation, and undergoes extensive (35–70%) metabolic chiral inversion to the (S)-form in humans.

Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
CAS No. 81576-57-0
Cat. No. B3057495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Ibuprofen methyl ester
CAS81576-57-0
Molecular FormulaC14H20O2
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)OC
InChIInChI=1S/C14H20O2/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(15)16-4/h5-8,10-11H,9H2,1-4H3/t11-/m1/s1
InChIKeyYNZYUHPFNYBBFF-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (R)-Ibuprofen Methyl Ester (CAS 81576-57-0) and Why Its Stereochemical Identity Matters for Research Procurement


(R)-Ibuprofen methyl ester (CAS 81576-57-0; molecular formula C14H20O2; MW 220.31 g/mol) is the enantiopure (R)-configured methyl ester of ibuprofen, a chiral 2-arylpropionic acid (profen) non-steroidal anti-inflammatory drug (NSAID) [1]. Unlike the pharmacologically active (S)-enantiomer, which potently inhibits cyclooxygenase-1 and -2 (COX-1/COX-2), the (R)-enantiomer is COX-inert yet retains distinct biological activity through NF-κB pathway modulation, and undergoes extensive (35–70%) metabolic chiral inversion to the (S)-form in humans [2]. The methyl ester serves simultaneously as a chiral building block for asymmetric synthesis, a substrate for biocatalyst screening, an analytical reference standard for enantiomeric purity determination, and a prodrug form that can be employed for controlled (R)- or (S)-ibuprofen delivery depending on the experimental design. Its procurement in verified enantiopure form (>95% ee) is a prerequisite for reproducible data across all of these application categories.

Why Racemic Ibuprofen Methyl Ester or the (S)-Enantiomer Cannot Substitute for (R)-Ibuprofen Methyl Ester in Research and Industrial Workflows


Substitution with racemic ibuprofen methyl ester, (S)-ibuprofen methyl ester (CAS 81576-55-8), or the free acid (R)-ibuprofen introduces irreproducible variables at every stage of an experimental or manufacturing workflow. The racemate contains 50% (S)-enantiomer, which is 100–1000-fold more potent as a COX inhibitor [1] and confounds any assay designed to isolate COX-independent mechanisms. The (S)-methyl ester is preferentially hydrolyzed by the most commonly employed lipases (e.g., Candida rugosa lipase, E = 12–74) , meaning kinetic resolution outcomes depend critically on starting enantiopurity. The free acid (R)-ibuprofen lacks the ester moiety required for enantioselective enzymatic transformations, pH-dependent substrate-size selectivity phenomena, and the controlled-release prodrug properties that the methyl ester provides. Additionally, (R)-ibuprofen methyl ester undergoes spontaneous racemization at a quantifiable rate under alkaline DKR conditions (0.026 ± 0.004 h⁻¹) [2], a property not shared by (S)-methyl ester or the free acid, making the (R)-ester uniquely valuable for dynamic kinetic resolution process development. These quantitative differences in reactivity, enzyme recognition, and pharmacological profile mean that no generic substitute can recapitulate the full range of experimentally relevant behaviors.

Quantitative Differentiation Evidence: (R)-Ibuprofen Methyl Ester vs. Closest Analogs and In-Class Candidates


COX-1/COX-2 Pharmacological Orthogonality: (R)-Ibuprofen Is 100–1000× Less Potent than (S)-Ibuprofen

The (R)-enantiomer of ibuprofen (the hydrolysis product of (R)-ibuprofen methyl ester) is two to three orders of magnitude less potent as a cyclooxygenase inhibitor than the (S)-enantiomer [1]. In a direct head-to-head isozyme study, R(-)-ibuprofen was 'almost inactive' in inhibiting COX-2, while S(+)-ibuprofen was a confirmed inhibitor of both COX-1 and COX-2 [1]. This pharmacological orthogonality means that (R)-ibuprofen methyl ester, when administered or studied as a prodrug, provides an anti-inflammatory probe that does not suppress prostaglandin synthesis — a property unavailable from (S)-ibuprofen methyl ester or racemic ibuprofen methyl ester. The quantitative magnitude of the difference is approximately 100–1000× in COX inhibitory potency [1][2].

COX inhibition pharmacological selectivity anti-inflammatory mechanism

NF-κB Pathway Inhibition: (R)-Ibuprofen IC50 = 121.8 μM vs. (S)-Ibuprofen IC50 = 61.7 μM — A 2-Fold Quantitative Window

In a direct electrophoretic mobility-shift assay (EMSA) and transient transfection study using Jurkat T cells stimulated with PMA/ionomycin, R(-)-ibuprofen inhibited NF-κB activation with an IC50 of 121.8 μM, while S(+)-ibuprofen exhibited an IC50 of 61.7 μM — a factor of approximately 2-fold greater potency for the (S)-enantiomer [1]. Critically, unlike COX inhibition where the (R)-enantiomer is essentially inactive, both enantiomers retain measurable NF-κB inhibitory activity. At concentrations up to 10 mM, neither enantiomer affected heat shock transcription factor (HSF) or PGE2-mediated NF-κB activation, confirming pathway specificity [1]. The effect was upstream of IκB-complex dissociation, as demonstrated by confocal immunofluorescence and nuclear import experiments [1]. This identifies (R)-ibuprofen methyl ester (as a prodrug of R(-)-ibuprofen) as a mechanistically distinct tool for studying NF-κB-mediated inflammation without concurrent COX suppression.

NF-κB inhibition transcription factor modulation non-COX anti-inflammation

In Situ Racemization Rate Constant: (R)-Ibuprofen Methyl Ester k_rac = 0.026 ± 0.004 h⁻¹ Enables Predictable Dynamic Kinetic Resolution

Under dynamic kinetic resolution (DKR) conditions at pH 9.8 with 20% DMSO and Candida rugosa lipase, (R)-methyl ibuprofen ester undergoes spontaneous racemization with a measured rate constant of 0.026 ± 0.004 h⁻¹, while the concurrent enzymatic hydrolysis rate is 0.053 ± 0.004 h⁻¹ [1]. The racemization-to-hydrolysis rate ratio of approximately 0.49 provides a quantifiable design parameter for optimizing reactor residence time and enzyme loading. Under the same conditions but without DMSO, the enzymatic hydrolysis rate doubled (no racemization occurred), demonstrating solvent-tunable control [1]. In a subsequent independent study, (R)-ibuprofen methyl ester under optimized DKR conditions (pH 7.6, 0.2–0.5 M buffer) showed complete enzyme-dependent conversion to (S)-ibuprofen, with no racemization occurring when lipase was excluded, confirming the isomerase activity of Candida rugosa lipase toward this specific substrate [2]. The overall process achieved 94% yield of (S)-ibuprofen with 94% ee, and after purification, 88% of racemic ibuprofen by weight was converted to (S)-ibuprofen with 99.7% ee [1].

dynamic kinetic resolution racemization kinetics process chemistry

pH-Dependent Substrate-Size Selectivity: Methyl Ester Hydrolysis Preferred 9.6:1 over Butyl Ester at pH 5.6, Reversed to 5:1 at pH 7.2

Candida rugosa lipase (CRL) exhibits a striking pH-dependent switch in substrate preference between ibuprofen methyl ester and ibuprofen butyl ester. At pH 5.6, 48% of the methyl ester was hydrolyzed in 5.5 h, compared to only 5% of the butyl ester — a 9.6:1 preference for the smaller methyl ester [1]. At pH 7.2, the preference reversed: only 9% of methyl ester was hydrolyzed versus 45% of butyl ester — a 5:1 preference for the bulkier substrate [1]. Molecular dynamics simulations revealed that this switch arises from pH-dependent conformational changes in the CRL flap region: at neutral pH, the flap opens wider, accommodating the bulkier butyl ester; at acidic pH, restricted flap opening favors the compact methyl ester [1]. This pH-tunable substrate selectivity is a property of the ester form and not observable with the free acid, making (R)-ibuprofen methyl ester uniquely suited for designing pH-programmed enantioselective hydrolysis cascades.

pH-dependent enantioselectivity biocatalysis substrate engineering

Enantiocomplementary Biocatalyst Recognition: LipCE Lipase Preferentially Hydrolyzes (R)-Ibuprofen Esters (>91% ee) vs. Commercial CRL Which Prefers (S)-Ibuprofen (E = 12–74)

The vast majority of commercially available lipases and esterases exhibit (S)-enantiopreference for ibuprofen esters. Candida rugosa lipase (CRL), the most widely used biocatalyst for ibuprofen resolution, yields (S)-ibuprofen with enantiomeric excess up to 95% and E values of 12–74 depending on immobilization and solvent conditions [1]. Novozym 435 (Candida antarctica lipase B) shows intermediate selectivity (E = 6.7) [2]. In striking contrast, the metagenome-derived cold-active lipase LipCE preferentially hydrolyzes (R)-ibuprofen esters with >91% enantiomeric excess [3]. Similarly, the recombinant KLEST-3S esterase from Thermus thermophilus HB27 catalyzes stereoselective hydrolysis of (R,S)-ibuprofen methyl ester achieving 87% ee [4]. The existence of both (S)-preferring and (R)-preferring biocatalysts makes enantiopure (R)-ibuprofen methyl ester an indispensable substrate for: (a) screening novel (R)-selective enzymes, which are rare; (b) determining enantiomeric excess of (S)-enriched products via chiral HPLC using (R)-methyl ester as a reference standard; and (c) conducting mechanistic studies of enantiorecognition in lipase active sites.

enantiocomplementary biocatalysis (R)-selective lipase enzyme screening

Metabolic Chiral Inversion Magnitude: (R)-Ibuprofen Inverts 35–70% In Vivo vs. (R)-Ketoprofen (~10%) and (R)-Flurbiprofen (Minimal), Making the Methyl Ester a Viable Sustained-Release Prodrug

Among the 2-arylpropionic acid (profen) class, (R)-ibuprofen undergoes the most extensive metabolic chiral inversion in humans, with estimates ranging from 35% to 70%, depending on liver condition and co-administered medicines [1]. For comparison, (R)-ketoprofen inversion is limited to a maximum of approximately 10%, and (R)-flurbiprofen undergoes inversion only in a small range [1]. The inversion proceeds via enzymatic formation of an ibuprofenyl-CoA thioester intermediate, catalyzed by acyl-CoA synthetase, followed by epimerization by α-methylacyl-CoA racemase (AMACR) [2]. The methyl ester of (R)-ibuprofen serves as a lipophilic prodrug that, upon in vivo hydrolysis to (R)-ibuprofen, can function as a precursor reservoir for sustained (S)-ibuprofen generation via this endogenous inversion pathway. This makes (R)-ibuprofen methyl ester a uniquely suited tool for pharmacokinetic studies of chiral inversion kinetics and for developing sustained-release formulations that exploit the body's own epimerization machinery — a strategy not viable with ketoprofen or flurbiprofen esters due to their negligible inversion rates [1][2].

metabolic chiral inversion prodrug strategy pharmacokinetics

Highest-Impact Application Scenarios for (R)-Ibuprofen Methyl Ester (CAS 81576-57-0) Validated by Quantitative Evidence


Dynamic Kinetic Resolution Process Development for (S)-Ibuprofen Manufacturing

Process chemists designing enantioselective manufacturing routes for (S)-ibuprofen require (R)-ibuprofen methyl ester as a starting material for DKR optimization. The characterized racemization rate constant (k_rac = 0.026 ± 0.004 h⁻¹ at pH 9.8) and hydrolysis rate constant (k_hyd = 0.053 ± 0.004 h⁻¹) provide the quantitative foundation for calculating enzyme loading, reactor residence time, and solvent composition [1]. The demonstrated process achieves 94% yield with 94% ee in a single step, and 99.7% ee after purification — metrics that can only be replicated when enantiopure (R)-methyl ester is used to calibrate the racemization-hydrolysis balance. The isomerase activity of Candida rugosa lipase is specifically dependent on the (R)-methyl ester substrate, not observed with (S)-methyl ester or the free acid [2].

Non-COX Anti-Inflammatory Mechanism Dissection Using (R)-Ibuprofen Methyl Ester as an NF-κB-Selective Prodrug

Researchers investigating COX-independent anti-inflammatory mechanisms require a tool compound that inhibits NF-κB (IC50 = 121.8 μM for the parent (R)-ibuprofen) while leaving COX-1/COX-2 activity unperturbed [1][2]. (R)-Ibuprofen methyl ester, administered as a prodrug that is hydrolyzed to (R)-ibuprofen in vivo, provides this selectivity. The quantitative 2-fold window between (R)- and (S)-ibuprofen NF-κB IC50 values (121.8 vs. 61.7 μM) [1], combined with the >100-fold difference in COX potency [2], enables dose-response studies that cleanly attribute anti-inflammatory effects to NF-κB pathway modulation rather than prostaglandin suppression. This pharmacological uncoupling is not achievable with racemic ibuprofen methyl ester, which contains 50% COX-active (S)-enantiomer.

Screening and Characterization of Novel (R)-Selective Biocatalysts for Enantiocomplementary Synthesis

Enzyme discovery laboratories seeking to expand the toolbox of (R)-selective hydrolases require enantiopure (R)-ibuprofen methyl ester as a primary screening substrate. The vast majority of known lipases and esterases (Candida rugosa lipase, Novozym 435, Rhizopus oryzae lipase) exhibit (S)-enantiopreference [1][2], making the identification of (R)-selective enzymes a high-value endeavor. The metagenome-derived LipCE (>91% ee for (R)) [3] and KLEST-3S (87% ee) [4] represent proof-of-concept that (R)-selective biocatalysts exist but are rare. (R)-Ibuprofen methyl ester enables: (a) activity-based screening of metagenomic libraries for (R)-selective clones, (b) determination of enantioselectivity (E values) for newly discovered enzymes, and (c) chiral HPLC method calibration using the (R)-methyl ester as an authentic reference standard [1].

pH-Programmed Enantioselective Hydrolysis Cascades for Chiral Intermediate Synthesis

Synthetic chemists designing multi-step enzymatic cascades can exploit the characterized pH-dependent substrate-size selectivity of Candida rugosa lipase toward ibuprofen methyl ester [1]. At pH 5.6, the methyl ester is hydrolyzed preferentially (48% in 5.5 h) while butyl ester hydrolysis is suppressed (5%); at pH 7.2, the preference reverses (9% methyl vs. 45% butyl) [1]. This property, grounded in MD simulation-validated flap dynamics, allows sequential processing of mixed ester substrates by simple pH adjustment — a design principle applicable to (R)-ibuprofen methyl ester as a building block in orthogonal deprotection strategies. The pH-switchable behavior is a direct consequence of the methyl ester moiety and is not observed with the free acid (R)-ibuprofen, making the ester form the mandatory procurement choice for this application.

Quote Request

Request a Quote for (R)-Ibuprofen methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.